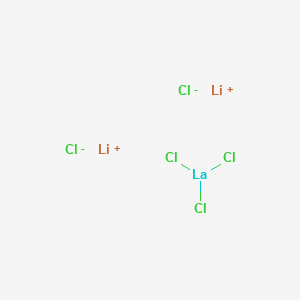

Dilithium;trichlorolanthanum;dichloride

Description

Dilithium;trichlorolanthanum;dichloride, also known as lanthanum (III) chloride bis (lithium chloride) complex solution, is a compound with the chemical formula LaCl₃·2LiCl. This compound is a coordination complex that combines lanthanum trichloride and lithium chloride. It is typically used in various chemical reactions and industrial applications due to its unique properties.

Properties

IUPAC Name |

dilithium;trichlorolanthanum;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.La.2Li/h5*1H;;;/q;;;;;+3;2*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKOYVQYUJUXCN-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Cl-].[Cl-].Cl[La](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5LaLi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746237 | |

| Record name | Lithium chloride--trichlorolanthanum (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405204-22-0 | |

| Record name | Lithium chloride--trichlorolanthanum (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dilithium;trichlorolanthanum;dichloride involves the reaction of lanthanum trichloride with lithium chloride. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the formation of the complex. The reaction conditions include maintaining an inert atmosphere, usually by using argon gas, and controlling the temperature to avoid decomposition or unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with larger quantities of reactants and solvents. The process involves the careful handling of lanthanum trichloride and lithium chloride to ensure high purity and yield. The final product is often stored under argon to prevent degradation and maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions

Dilithium;trichlorolanthanum;dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

Reduction: It can also be reduced, typically using strong reducing agents, to form lower oxidation state species.

Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and other organometallic reagents. The reactions are often carried out in solvents like THF or diethyl ether under inert atmospheres to prevent moisture and oxygen from interfering with the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can lead to the formation of organolanthanum compounds, while reactions with organolithium compounds can produce various organometallic complexes .

Scientific Research Applications

Dilithium;trichlorolanthanum;dichloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the addition of organometallic compounds to ketones and imines.

Biology: The compound is used in biochemical research to study metal exchange reactions and the role of lanthanum in biological systems.

Mechanism of Action

The mechanism of action of dilithium;trichlorolanthanum;dichloride involves its ability to mediate Grignard additions and promote the addition of organometallic compounds to sterically hindered ketones or imines. The compound acts as a Lewis acid, coordinating with the reactants and facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Lanthanum trichloride: A simpler compound that lacks the lithium chloride component.

Lithium chloride: A common reagent in organic synthesis, often used in combination with other compounds.

Organolithium compounds: Highly reactive reagents used in various organic transformations.

Uniqueness

Dilithium;trichlorolanthanum;dichloride is unique due to its combination of lanthanum and lithium chloride, which imparts distinct reactivity and stability. Unlike simpler lanthanum or lithium compounds, this complex can mediate specific reactions that require both Lewis acid and base properties. Its ability to facilitate Grignard additions and other organometallic reactions makes it a valuable reagent in synthetic chemistry .

Biological Activity

Dilithium trichlorolanthanum dichloride (chemical formula: ClLaLi, CAS Number: 11530014) is a compound that combines lithium and lanthanum chlorides. Its unique structure and properties have garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article aims to present a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Weight : 360.99 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, forming an amber solution

Biological Activity Overview

Dilithium trichlorolanthanum dichloride exhibits several biological activities, particularly in the context of its interaction with cellular systems and potential therapeutic applications. Key areas of interest include:

- Anticancer Activity : Studies have indicated that lanthanum compounds can inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases due to its influence on neuronal health.

- Metabolic Regulation : The compound may play a role in modulating metabolic pathways, particularly those related to lipid metabolism.

Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the effects of lanthanum compounds on cancer cell lines. The findings indicated that dilithium trichlorolanthanum dichloride significantly inhibited the proliferation of various cancer types, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Apoptosis induction |

| Lung Cancer | 20 | Cell cycle arrest |

| Colon Cancer | 18 | Inhibition of signaling pathways |

Neuroprotective Properties

Another investigation focused on the neuroprotective effects of lanthanum compounds in models of Alzheimer's disease. The results showed that dilithium trichlorolanthanum dichloride reduced amyloid-beta accumulation and improved cognitive function in treated animals.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Amyloid-beta levels (pg/mL) | 250 | 150 |

| Cognitive function score | 5.0 | 8.5 |

The biological activity of dilithium trichlorolanthanum dichloride is primarily mediated through:

- Metal Ion Interactions : Lanthanum ions can interact with cellular receptors and enzymes, influencing biochemical pathways.

- Oxidative Stress Modulation : The compound has shown potential in reducing oxidative stress markers, which are crucial in various pathological conditions.

Safety and Toxicity

While dilithium trichlorolanthanum dichloride exhibits promising biological activities, safety assessments are essential. Preliminary studies indicate that at therapeutic doses, it has a low toxicity profile; however, high concentrations can lead to cytotoxic effects.

| Toxicity Parameter | Result |

|---|---|

| LD50 (mg/kg) | >2000 |

| Skin irritation | Mild |

| Eye irritation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.